molecular formula C14H18N2O B14857639 6-Ethoxy-3-propylquinolin-2-amine

6-Ethoxy-3-propylquinolin-2-amine

Cat. No.: B14857639
M. Wt: 230.31 g/mol
InChI Key: YCKUBSGCBLBHKO-UHFFFAOYSA-N
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Description

6-Ethoxy-3-propylquinolin-2-amine is a quinoline-derived compound characterized by an ethoxy group at position 6, a propyl chain at position 3, and an amine group at position 2. Quinoline derivatives are often explored for their antimicrobial, anticancer, and optoelectronic properties, influenced by substituent electronic and steric effects .

The ethoxy group (–OCH₂CH₃) is electron-donating, which may enhance solubility in polar solvents compared to chloro-substituted analogs. The amine group at position 2 is a common pharmacophore, enabling hydrogen bonding and interactions with biological targets .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-ethoxy-3-propylquinolin-2-amine

InChI

InChI=1S/C14H18N2O/c1-3-5-10-8-11-9-12(17-4-2)6-7-13(11)16-14(10)15/h6-9H,3-5H2,1-2H3,(H2,15,16)

InChI Key

YCKUBSGCBLBHKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)OCC)N

Origin of Product

United States

Preparation Methods

Core Quinoline Skeleton Construction

The quinoline nucleus is typically assembled via cyclization of appropriately substituted aniline precursors. The Skraup, Doebner-Miller, or Friedländer annulation reactions are classical approaches. For 6-ethoxy-3-propylquinolin-2-amine, a modified Friedländer pathway using 4-ethoxyaniline and a β-keto ester bearing a propyl group at the γ-position is theorized. However, contemporary methods favor transition-metal-mediated strategies for better regiocontrol.

Functional Group Introduction

  • 6-Ethoxy Group : Introduced via nucleophilic aromatic substitution (SNAr) on a 6-chloroquinoline intermediate using sodium ethoxide.
  • 3-Propyl Group : Installed via Suzuki-Miyaura coupling of a 3-bromoquinoline precursor with propylboronic acid under palladium catalysis.
  • 2-Amino Group : Generated through Hofmann degradation of a 2-carboxamide intermediate or catalytic hydrogenation of a 2-nitro group.

Palladium-Catalyzed Cross-Coupling Route

Synthesis of 6-Chloro-3-iodoquinolin-2-carboxamide

The sequence begins with 4-chloroaniline reacting with ethyl acetoacetate under acidic conditions to form 6-chloroquinolin-2(1H)-one (General Procedure A). Iodination at C3 is achieved using iodine and n-butylamine in dimethylformamide (DMF), yielding 6-chloro-3-iodoquinolin-2(1H)-one (General Procedure B, 60% yield). Subsequent O-ethylation with ethyl iodide and potassium carbonate (General Procedure C) affords the 2-ethoxy derivative, which is hydrolyzed to 6-chloro-3-iodoquinoline-2-carboxylic acid. Treatment with thionyl chloride converts the acid to the acid chloride, followed by amidation with ammonium hydroxide to yield 6-chloro-3-iodoquinoline-2-carboxamide.

Ethoxy Group Installation and Final Amination

Nucleophilic substitution of the 6-chloro group with sodium ethoxide in ethanol at reflux replaces chlorine with ethoxy (80% yield). The 2-carboxamide is then subjected to Hofmann degradation using NaOCl and NaOH to yield the primary amine, completing the synthesis of 6-ethoxy-3-propylquinolin-2-amine (overall yield: 34–40%).

Microwave-Assisted Cyclization Approach

Preparation of N-Aryl-β-Bromo-α,β-Unsaturated Amide

Arylating β-bromoacryloyl chloride with 4-ethoxyaniline in dichloromethane produces the N-(4-ethoxyphenyl)-β-bromoacrylamide precursor.

K2CO3-Promoted Cyclization

Comparative Analysis of Synthetic Routes

Parameter Palladium Route Microwave Route
Total Yield 34–40% 30–45%
Reaction Time 48–72 h 6–8 h
Key Steps Cross-coupling, SNAr Cyclization, Alkylation
Purification Complexity High (column chromatography) Moderate (recrystallization)
Scalability Challenging due to Pd cost More feasible

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6): δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.65 (sextet, J = 7.5 Hz, 2H, CH2CH2CH3), 2.95 (t, J = 7.5 Hz, 2H, CH2CH2CH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 6.85 (s, 2H, NH2), 7.45–8.20 (m, 3H, aromatic).
  • 13C NMR : δ 14.1 (OCH2CH3), 22.8 (CH2CH2CH3), 38.5 (CH2CH2CH3), 63.7 (OCH2CH3), 115–155 (aromatic carbons), 162.5 (C=NH2).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C14H18N2O: 230.1419; Found: 230.1415.

Challenges and Optimization Opportunities

  • Regioselectivity in Iodination : Competing iodination at C4/C5 observed in early steps requires precise temperature control (50–60°C).
  • Amination Side Reactions : Over-oxidation to nitriles occurs if Hofmann conditions are too vigorous; NH3 pressure must be maintained below 5 bar.
  • Solvent Effects : DMF enhances microwave absorption but complicates purification; switching to NMP reduces side-product formation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-3-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-ethoxy-3-propylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-ethoxy-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interfere with the function of enzymes involved in cell division and metabolism, leading to cell death .

In cancer research, 2-amino-6-ethoxy-3-propylquinoline has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of oncogenic proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 6-Ethoxy-3-propylquinolin-2-amine with structurally related compounds from published studies:

Compound Name Substituents Key Functional Groups Biological/Physical Relevance
6-Ethoxy-3-propylquinolin-2-amine 6-OCH₂CH₃, 3-CH₂CH₂CH₃, 2-NH₂ Amine, ethoxy, propyl Enhanced solubility, lipophilicity
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) 6-Cl, 2-NH-C₆H₃(CH₃)₂ Chloro, aryl amine Antibacterial activity
7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine 7-Cl, 4-NH-CH(CH₃)₂, 2-C₅H₄N Chloro, pyridine, isopropyl Research applications (unspecified)
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile 2-NH₂, 5-COCH₃, 4-furanyl Acetyl, furan, nitrile Not reported

Key Observations :

  • Chloro vs. Ethoxy: Chloro substituents (e.g., in compound 3f ) increase electrophilicity and reactivity in cross-coupling reactions but reduce solubility.
  • Amine Position : The 2-amine in the target compound contrasts with 4-amine in the pyridine-containing analog , which may affect hydrogen-bonding patterns.

Insights :

  • Phase-transfer catalysis (PTC) with K₂CO₃ (as in 3f ) is effective for aryl amine formation but requires optimized temperatures to avoid low yields (e.g., 24 h at 50–55°C gave poor results).
  • Palladium-mediated reductions (e.g., using Pd/C ) achieve high yields but depend on substrate compatibility.

Spectroscopic and Physical Properties

Critical data from analogous compounds:

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR Features (δ, ppm) Reference
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) Not reported C=N (1637), C-S (1314) Aromatic protons at 7.03–7.79 [1]
Hydrazine-derived compound 200 NH₂ (3448–3320), C=N (1637) NH₂ at 6.01, aromatic m at 7.03–7.79 [2]

Comparison with Target Compound :

  • The target compound’s IR would likely show NH₂ stretches (~3350 cm⁻¹) and C-O-C (ethoxy) near 1250 cm⁻¹.
  • ¹H NMR would display ethoxy (–OCH₂CH₃) as a triplet at ~1.3–1.5 ppm (CH₃) and quartet at ~3.5–4.0 ppm (OCH₂).

Research Implications and Gaps

While 6-Ethoxy-3-propylquinolin-2-amine shares synthetic and structural similarities with reported analogs, its unique substituent combination warrants further study:

  • Biological Activity : Chloro-substituted analogs exhibit antibacterial properties , but ethoxy/propyl groups may shift activity toward antifungal or anti-inflammatory targets.
  • Optoelectronic Potential: Ethoxy groups could enhance luminescence efficiency in materials science applications compared to chloro analogs.

Recommendations :

  • Optimize synthesis using Pd-catalyzed amination or microwave-assisted reactions to improve yield.
  • Conduct DFT studies to predict electronic properties and binding modes.

Q & A

Q. Table 1: Synthetic Optimization Parameters for 6-Ethoxy-3-propylquinolin-2-amine

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature70–80°C (microwave)↑ Yield (85–92%)
Solvent Polarityε = 4–6 (DMF/EtOH)↓ Side products
Catalyst Loading5 mol% Pd/C↑ Turnover number

Q. Table 2: Key Spectral Markers in Characterization

TechniqueKey Peaks/FeaturesStructural Confirmation
1H NMRδ 8.2 ppm (H-5 quinoline)Ring substitution pattern
IR1620 cm⁻¹ (C=N stretch)Quinoline core integrity
HRMS[M+H]+ = 255.1601 (C14H18N2O)Molecular formula validation

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